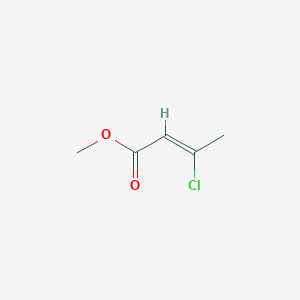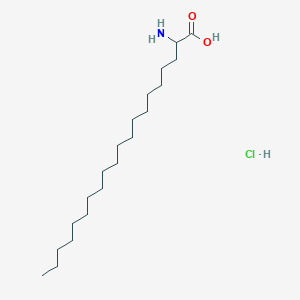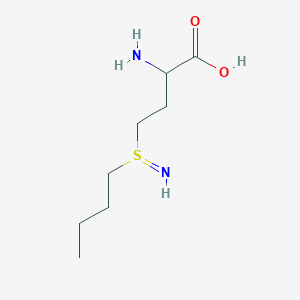
Titanium--vanadium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium–vanadium (1/2) is a compound that combines the unique properties of both titanium and vanadium. Titanium is known for its high strength-to-weight ratio, corrosion resistance, and biocompatibility, while vanadium is recognized for its ability to improve the mechanical properties of alloys and its resistance to corrosion. The combination of these two elements results in a compound with enhanced properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of titanium–vanadium (1/2) can be achieved through several methods, including:
Impregnation Method: This involves impregnating a titanium dioxide support with a vanadium precursor, followed by calcination to form the desired compound.
Grafting Method: In this method, vanadium compounds are grafted onto the surface of titanium dioxide through chemical reactions.
Sol-Gel Method: This involves the hydrolysis and condensation of titanium and vanadium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Mechanical Mixing Method: Titanium and vanadium powders are mechanically mixed and then subjected to high-temperature treatment to form the compound.
Industrial Production Methods
Industrial production of titanium–vanadium (1/2) typically involves high-temperature reduction processes, such as carbothermal reduction, where titanium and vanadium oxides are reduced with carbon at elevated temperatures . Plasma-chemical synthesis is also used to produce high-purity titanium–vanadium (1/2) nanopowders .
Chemical Reactions Analysis
Types of Reactions
Titanium–vanadium (1/2) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert higher oxidation state compounds back to titanium–vanadium (1/2).
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various metal salts for substitution reactions . The reactions typically occur at high temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions include vanadium pentoxide, titanium dioxide, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Titanium–vanadium (1/2) has a wide range of scientific research applications, including:
Materials Science: It is used in the development of advanced materials with enhanced mechanical properties and corrosion resistance.
Biomedical Applications: Due to its biocompatibility, titanium–vanadium (1/2) is used in medical implants and devices.
Energy Storage: The compound is used in the development of advanced batteries and fuel cells.
Mechanism of Action
The mechanism by which titanium–vanadium (1/2) exerts its effects involves the interaction of its components with various molecular targets and pathways. For example, in catalysis, the compound’s active sites facilitate the adsorption and activation of reactants, leading to the desired chemical transformations . In biomedical applications, the compound’s biocompatibility and mechanical properties make it suitable for use in implants, where it interacts with biological tissues without causing
Properties
CAS No. |
12067-84-4 |
|---|---|
Molecular Formula |
TiV2 |
Molecular Weight |
149.750 g/mol |
IUPAC Name |
titanium;vanadium |
InChI |
InChI=1S/Ti.2V |
InChI Key |
NSOIQGHPOLOUDG-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)













